molecular formula C7H7NO B122185 2-Acetylpyridine CAS No. 1122-62-9

2-Acetylpyridine

Cat. No. B122185
CAS RN: 1122-62-9
M. Wt: 121.14 g/mol
InChI Key: AJKVQEKCUACUMD-UHFFFAOYSA-N
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Description

2-Acetylpyridine (2AP) is a compound that serves as a chemical intermediate in various synthetic processes, including the manufacture of pharmaceuticals and agricultural chemicals. It is also used as an analytical reagent and as a food additive for flavor enhancement. The compound has garnered interest in bioinorganic chemistry due to its potential to model metal-containing sites in metalloproteins and enzymes, contributing to the development of medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment .

Synthesis Analysis

The synthesis of 2-acetylpyridine derivatives and their metal complexes has been extensively studied. Bivalent metal complexes of 2AP with copper, nickel, cobalt, and zinc ions have been synthesized in ethanol solutions . Additionally, trinuclear Cu(II)Ln(III)Cu(II) complexes with 2,6-di(acetoacetyl)pyridine as a bridging ligand have been prepared by a one-pot reaction in methanol . The synthesis of palladium(II) complexes with 2-acetylpyridine thiosemicarbazones has also been reported, with the ligands and complexes characterized by spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of 2-acetylpyridine complexes have been determined using various techniques. For instance, far-infrared analyses, magnetic moments, and diffuse reflectance spectra have been used to suggest octahedral and tetrahedral structures for metal complexes of 2AP . X-ray crystallographic studies have provided insights into the trinuclear core structure of Cu(II)Ln(III)Cu(II) complexes and the planar conformation of a copper(II) complex with a 2-acetylpyridine derivative .

Chemical Reactions Analysis

2-Acetylpyridine and its derivatives undergo various chemical reactions to form complexes with transition metals. These reactions often involve coordination of the ligand to the metal ions, resulting in changes in the biological activities of the compounds. For example, the reaction of 2-acetylpyridine thiosemicarbazones with transition metals has been shown to enhance antileukemic properties while reducing antimalarial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylpyridine complexes have been characterized by elemental analysis, spectral (IR, 1H NMR, UV-vis) and magnetic moment measurements, and thermal properties. The complexes exhibit various biological activities, including DNA and protein degradation effects, antioxidative properties, and antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The crystal and molecular structure of 2-acetylpyridine-salicyloylhydrazone and its metal complexes have been studied, revealing the influence of metal coordination on weak intermolecular interactions .

Scientific Research Applications

1. Chemical Intermediate and Analytical Reagent 2-Acetylpyridine is utilized as a chemical intermediate in organic synthesis, pharmaceutical, and agricultural chemical manufacture. It also serves as an analytical reagent. Additionally, it is used as a food additive for flavor enhancement (H. Ali, 2012).

2. Antibacterial and Antifungal Applications Several studies have investigated the antibacterial and antifungal properties of 2-acetylpyridine and its metal complexes. They exhibit significant activity against a wide spectrum of bacteria and fungi, which suggests their potential in antimicrobial applications (O. E. Offiong & S. Martelli, 1992); (R. Rusnac et al., 2020).

3. Role in Bioinorganic Chemistry 2-Acetylpyridine plays a role in bioinorganic chemistry, providing synthetic models for the metal-containing sites in metalloproteins/enzymes. This contributes to the development of medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment (H. Ali, 2012).

4. Antimalarial and Antileukemic Properties Complexes formed with 2-acetylpyridine thiosemicarbazones have shown reduced antimalarial activity but enhanced antileukemic properties when coordinated with certain metals. This highlights its potential in the treatment of malaria and leukemia (J. Scovill, D. L. Klayman, & C. Franchino, 1982).

5. Role in Reaction Flavor Optimization 2-Acetylpyridine is involved in Maillard-derived reactive carbonyl species (RCS) in the thermal generation of certain flavors. Its formation from glucose and proline reactions was studied, identifying key precursors and optimizing reaction yields, which is significant in the food industry (Laurianne Paravisini & D. Peterson, 2019).

6. Corrosion Inhibition Research has shown the efficacy of 2-Acetylpyridine derivatives as inhibitors for mild steel corrosion in acid media. These studies contribute to understanding corrosion mechanisms and developing effective corrosion inhibitors (S. Kumar et al., 2011).

7. Antitrypanosomal Activity 2-Acetylpyridine thiosemicarbazones have been tested for antitrypanosomal activity, showing potential for treating infections caused by Trypanosoma rhodesiense. This highlights its role in developing treatments for trypanosomal diseases (R. Casero et al., 1980).

Safety And Hazards

2-Acetylpyridine is a combustible liquid and causes skin irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 2-Acetylpyridine are not mentioned in the search results, its wide use as a flavoring substance and its involvement in various chemical reactions suggest that it will continue to be a subject of research in the fields of food science and chemistry .

properties

IUPAC Name

1-pyridin-2-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3
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InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID7024409
Record name 1-(2-Pyridyl)-1-ethanone
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Molecular Weight

121.14 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma
Record name 2-Acetylpyridine
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/
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Boiling Point

189.00 to 193.00 °C. @ 760.00 mm Hg
Record name 2-Acetylpyridine
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Solubility

Soluble in ether and acids, Soluble (in ethanol)
Record name 2-Acetylpyridine
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Density

1.077-1.084
Record name 2-Acetylpyridine
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Vapor Pressure

0.37 [mmHg]
Record name 2-Acetylpyridine
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Product Name

2-Acetylpyridine

CAS RN

1122-62-9, 30440-88-1
Record name 2-Acetylpyridine
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Record name Acetylpyridine (mixed isomers)
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Record name 2-ACETYLPYRIDINE
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Record name Ethanone, 1-(2-pyridinyl)-
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Record name 1-(2-Pyridyl)-1-ethanone
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Record name Methyl 2-pyridyl ketone
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Record name 2-ACETYLPYRIDINE
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Record name 2-Acetylpyridine
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Synthesis routes and methods I

Procedure details

To a solution of 22.5 g (187 mmoles) 2-acetylpyridine dissolved in 350 ml of purified chloroform was added 25 g (93 mmoles) of TeCl4. The reaction solution was refluxed for 10 hours under an argon atmosphere, a red-brown solid forming. The reaction solution was filtered and the solid washed with chloroform and air dried to give 32 g of red-brown solid (m.p.: gums 85° C., murky red melt by 110° C.). This product is insoluble in CHCl3, CH2Cl2, acetone and benzene, but soluble in dimethylformamide. Elemental analysis confirmed the presence of the title compound.
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Synthesis routes and methods II

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,510
Citations
DL Klayman, JF Bartosevich, TS Griffin… - Journal of Medicinal …, 1979 - ACS Publications
… of 2-acetylpyridine with … of 2-acetylpyridine (III) (Scheme III). The semicarbazone required for this investigation was made by the reaction of phenyl isocyanate with 2acetylpyridine …
Number of citations: 562 pubs.acs.org
JP Scovill, DL Klayman… - Journal of Medicinal …, 1982 - ACS Publications
… We have recently reported on a series of 2-acetylpyridine thiosemicarbazones (la) that … with three N4,N4-disubstituted thiosemicarbazones of 2-acetylpyridine (Table II). The free ligands …
Number of citations: 502 pubs.acs.org
J Easmon, G Puerstinger, T Roth… - … journal of cancer, 2001 - Wiley Online Library
… hydrazones derived from 2-pyridinecarbaldehyde and 2-acetylpyridine. The IC 50 values for … (EPH52), 2-acetylpyridine benzoimidazol-2-ylhydrazone (EPH61) and 2-acetylpyridine 1-…
Number of citations: 123 onlinelibrary.wiley.com
DL Klayman, JP Scovill, JF Bartosevich… - Journal of Medicinal …, 1979 - ACS Publications
… N4-monosubstituted 2-acetylpyridine thiosemicarbazones … of N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones. … active monosubstituted 2-acetylpyridine thiosemicarbazones. …
Number of citations: 261 pubs.acs.org
JP Scovill, DL Klayman, C Lambros… - Journal of medicinal …, 1984 - ACS Publications
… 2-acetylpyridine 1-oxide were likely to retain the high affinity for transition-metal ions displayed by theparent 2-acetylpyridine … Finally, the copper complex of a 2-acetylpyridine 1-oxide …
Number of citations: 161 pubs.acs.org
DL Klayman, JP Scovill, JF Bartosevich… - Journal of Medicinal …, 1983 - ACS Publications
… potent derivative of 2-acetylpyridine we have evaluated to date. … derived from 2-acetylpyridine (la), a class of compounds … , is actually the most potent 2-acetylpyridine derivative we have …
Number of citations: 292 pubs.acs.org
JA Lessa, IC Mendes, PRO da Silva, MA Soares… - European journal of …, 2010 - Elsevier
… In the present work 2-acetylpyridine N(4)-phenyl thiosemicarbazone (H2Ac4Ph) and its N(4)-ortho-tolyl (H2Ac4oT), N(4)-meta-tolyl (H2Ac4mT), N(4)-para-tolyl (H2Ac4pT), N(4)-ortho-…
Number of citations: 94 www.sciencedirect.com
C Shipman Jr, SH Smith, JC Drach… - Antimicrobial Agents …, 1981 - Am Soc Microbiol
… of 2-acetylpyridine thiosemicarbazones against HSV-1 and HSV-2. The source of cells and HSV-1 (HF strain), the routine growth and passage of BHK-21/4 cells and KB cells, the …
Number of citations: 155 journals.asm.org
AS Dobek, DL Klayman, ET Dickson Jr… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… Antibacterial activity of 65 2-acetylpyridine … 2-Acetylpyridine thiosemicarbazones have been found by … activity of a representative group of 2-acetylpyridine thiosemicarbazones as well as …
Number of citations: 156 journals.asm.org
Z Iakovidou, A Papageorgiou, MA Demertzis… - Anti-Cancer …, 2001 - journals.lww.com
The effect of three novel complexes of Pt (II) and three complexes of Pd (II) with 2-acetylpyridine thiosemicarbazone (HAcTsc) on sister chromatid exchange (SCE) rates and human …
Number of citations: 163 journals.lww.com

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